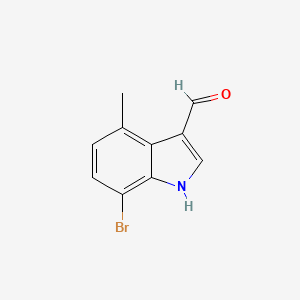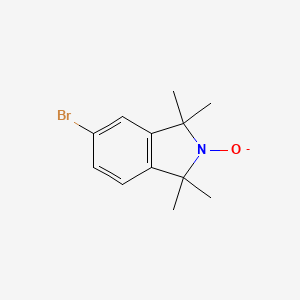
5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide
Vue d'ensemble
Description
5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a bromine atom and multiple methyl groups attached to an isoindoline ring system. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide typically involves the bromination of 1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the N-oxide group can be further oxidized under specific conditions.
Reduction: Reduction of the N-oxide group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Further oxidized derivatives of the N-oxide group.
Reduction: The corresponding amine or hydroxylamine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a precursor for various functionalized derivatives.
Biology: In biological research, this compound is used to study the effects of brominated isoindoline derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide involves its interaction with specific molecular targets. The bromine atom and N-oxide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-N-oxide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Fluoro-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. Its structure provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-1,1,3,3-tetramethyl-2-oxidoisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrNO/c1-11(2)9-6-5-8(13)7-10(9)12(3,4)14(11)15/h5-7H,1-4H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFJXAMDPHULPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(N1[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrNO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


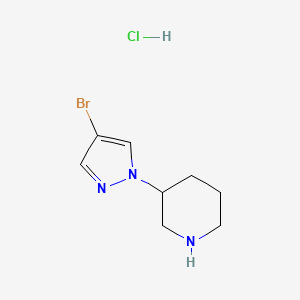


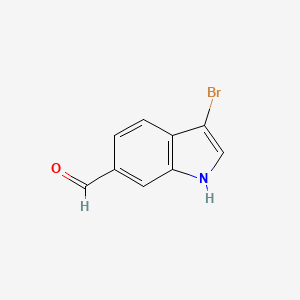
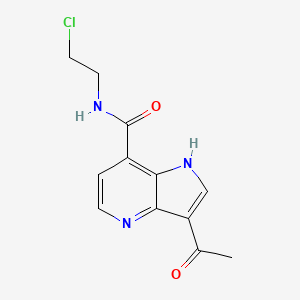
![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)
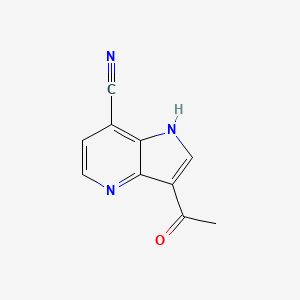
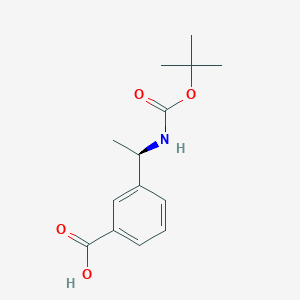
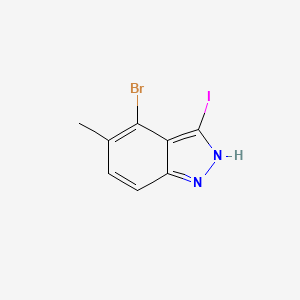
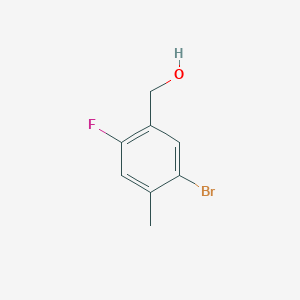
![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)

![6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine](/img/structure/B1377967.png)
